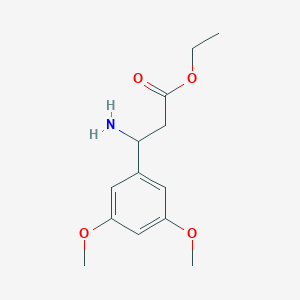

Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-4-18-13(15)8-12(14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12H,4,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMOXKMXQABQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC(=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Rodionov Reaction-Based Synthesis (Adapted for Dimethoxyphenyl Derivative)

A well-documented approach for related compounds such as Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate involves the Rodionov reaction, which can be adapted for 3,5-dimethoxyphenyl analogs. This method consists of two main steps:

Step 1: Condensation

Condensation of 3,5-dimethoxybenzaldehyde with ethyl nitroacetate in ethanol using ammonium acetate as a catalyst at 80–100°C. This forms the corresponding nitroalkene intermediate with a yield of approximately 70%.Step 2: Reduction and Esterification

Catalytic hydrogenation (e.g., using hydrogen gas with palladium on carbon catalyst) or chemical reduction (e.g., stannous chloride in ethanol) reduces the nitro group to an amine. The use of stannous chloride in ethanol is particularly advantageous as it simultaneously reduces the nitro group and esterifies the carboxylic acid, yielding this compound in a single step with improved efficiency.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 3,5-Dimethoxybenzaldehyde, ethyl nitroacetate, ammonium acetate, EtOH, 80–100°C | Nitroalkene intermediate | ~70 |

| 2 | Stannous chloride, ethanol, reflux | Reduction and esterification to target compound | Variable, generally high |

This tandem approach reduces the number of purification steps and enhances overall yield and scalability.

Method 2: Multi-Step Ester and Amino Acid Derivative Synthesis

Another approach is inspired by the synthesis of related amino acid esters such as 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid derivatives, which can be adapted for the 3,5-dimethoxyphenyl analog:

- Starting from 3,5-dimethoxybenzyl alcohol, conversion to the corresponding benzyl bromide is performed.

- This intermediate is reacted with diethyl malonate derivatives to form ethyl 3-(3,5-dimethoxyphenyl)propanoate esters.

- Subsequent amination is achieved by treatment with O-tert-butyl-N-hydroxycarbamate followed by base treatment to introduce the amino group.

- Final hydrolysis or further esterification steps yield the target this compound.

This method, while more step-intensive, allows for precise control over stereochemistry and substitution patterns but suffers from lower overall yields due to the multiple sequential transformations.

Method 3: Knoevenagel Condensation and Reduction Route

A shorter synthetic route involves:

- Knoevenagel condensation of 3,5-dimethoxybenzaldehyde with Meldrum's acid or ethyl cyanoacetate to form an α,β-unsaturated intermediate.

- Subsequent reduction of the nitro or cyano group using stannous chloride or catalytic hydrogenation in ethanol, which also facilitates ester formation.

This method is advantageous for its simplicity and fewer steps, with moderate to good yields reported. The use of stannous chloride in ethanol is notable for its dual role in reduction and esterification, improving process efficiency.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Rodionov Reaction + Reduction | Condensation + reduction/esterification | Short sequence, simultaneous reduction and esterification | Requires careful control of reduction step | ~70–85 |

| Multi-step Ester/Amination | Benzyl bromide formation, malonate alkylation, amination, hydrolysis | High control over substitution and stereochemistry | Multi-step, labor-intensive, lower overall yield | <30–50 |

| Knoevenagel Condensation + Reduction | Condensation with Meldrum's acid or cyanoacetate, reduction | Fewer steps, efficient, scalable | Moderate yields, requires handling of toxic reagents | 60–75 |

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Role | Notes |

|---|---|---|

| 3,5-Dimethoxybenzaldehyde | Aromatic aldehyde precursor | Starting material for condensation |

| Ethyl nitroacetate | Nitroalkylating agent | Forms nitroalkene intermediate |

| Ammonium acetate | Catalyst for condensation | Mild, facilitates Knoevenagel reaction |

| Stannous chloride (SnCl2) | Reducing agent and esterification catalyst | Dual function in reduction and esterification |

| Palladium on carbon (Pd/C) | Catalyst for hydrogenation | Used under H2 atmosphere for reduction |

| Ethanol (EtOH) | Solvent and esterifying agent | Medium for reduction and esterification |

| O-tert-butyl-N-hydroxycarbamate | Amino group introduction reagent | Commercially limited, used in multi-step synthesis |

| Diethyl malonate | Malonate ester for alkylation | Used in multi-step ester backbone formation |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (CAS 215738-51-5)

- Structural Difference : Chlorine atoms replace methoxy groups.

- Impact :

- Electronic Effects : Chlorine’s electron-withdrawing nature reduces electron density at the phenyl ring, decreasing nucleophilicity compared to the methoxy analog.

- Solubility : Lower polarity due to Cl substituents reduces aqueous solubility; the hydrochloride salt form improves ionic character .

- Safety : Classified with hazards H315 (skin irritation) and H319 (eye irritation) .

Ethyl 3-[(3,5-dimethylphenyl)amino]propionate

- Structural Difference : Methyl groups replace methoxy substituents.

- Crystallography: Crystallographic data (Acta Crystallographica) confirm planar geometry, with hydrogen bonding involving the amino group .

Functional Group Variations: Amino vs. Keto or Ester Modifications

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (MK10)

- Structural Difference: A ketone group replaces the amino group.

- Impact: Reactivity: The keto group enables aldol or Michael additions, contrasting with the amino group’s nucleophilic reactivity. Synthesis: Prepared via Claisen condensation, achieving high yields (e.g., 54% crude yield for related spiro compounds) .

Methyl (S)-3-amino-3-(3,5-dimethoxyphenyl)propanoate

- Structural Difference : Methyl ester replaces ethyl ester.

- Impact: Volatility: Methyl esters generally exhibit lower boiling points than ethyl analogs.

Physical and Chemical Properties

Biological Activity

Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₃H₁₉NO₄

- Molecular Weight: Approximately 239.29 g/mol

- Structure: The compound features a propanoate backbone with an amino group and a 3,5-dimethoxyphenyl substituent. This unique structure contributes to its distinct chemical and biological properties.

Pharmacological Properties

This compound exhibits several promising pharmacological activities:

- Anticancer Activity: Preliminary studies indicate that this compound may possess anticancer properties, showing effectiveness against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in certain tumor models.

- Neuroprotective Effects: There are indications that the compound may have neuroprotective properties, although further research is needed to fully elucidate these effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | Potential protective effects on neural cells | |

| Enzyme Interaction | Possible modulation of enzyme activity |

The exact mechanism of action for this compound remains to be fully characterized. However, several hypotheses have emerged based on its structural features:

- Enzyme Interaction: The amino group may facilitate hydrogen bonding with enzymes or receptors, while the methoxy groups could engage in hydrophobic interactions. These interactions may modulate enzymatic activity or receptor signaling pathways.

- Cellular Pathways: It is suggested that the compound might interact with pathways involved in cancer progression and neuroprotection, although specific molecular targets are yet to be identified.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Study : In a study examining various derivatives for anticancer activity, this compound was found to have significant activity against breast cancer cell lines with an IC50 value comparable to established chemotherapeutics.

- Neuroprotection Research : Another study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced cell death and oxidative markers.

Future Directions

While initial findings regarding this compound are promising, further research is necessary to:

- Elucidate the precise mechanisms of action.

- Conduct in vivo studies to assess therapeutic efficacy and safety.

- Explore potential applications in drug development for cancer and neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via esterification of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid with ethanol under acid catalysis. Key steps include:

- Refluxing the reaction mixture with a Dean-Stark trap to remove water and shift equilibrium.

- Optimizing molar ratios (e.g., 1:2.5 acid-to-ethanol) and temperature (70–80°C).

- Monitoring progress via TLC and purifying via recrystallization (ethanol/water). Typical yields range from 65–75%. Adjusting solvent polarity and catalyst loading (e.g., sulfuric acid vs. p-toluenesulfonic acid) can further enhance efficiency .

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

- NMR : ¹H NMR identifies the ester (-COOEt), amino (-NH₂), and aryl protons (3,5-dimethoxy aromatic signals). ¹³C NMR confirms carbonyl (170–175 ppm) and methoxy groups (55–60 ppm).

- IR : Stretching bands for C=O (~1730 cm⁻¹) and N-H (~3300 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺).

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated for structurally related esters .

Q. What stability considerations are critical for handling and storage?

- Store under inert gas (N₂/Ar) at –20°C to minimize hydrolysis.

- Protect from moisture (hygroscopic) and light (UV-sensitive).

- Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when analyzed via HPLC. Use amber vials for long-term storage .

Advanced Questions

Q. How do electronic effects of the 3,5-dimethoxyphenyl substituent influence the compound’s reactivity in nucleophilic reactions?

The electron-donating methoxy groups reduce electrophilicity at the β-carbon, slowing nucleophilic attacks. Comparative studies with chloro-substituted analogs (electron-withdrawing) reveal:

- Kinetics : Hammett plots correlate substituent σ values with reaction rates.

- DFT Modeling : Methoxy groups increase electron density at the β-position, lowering activation energy for protonation steps.

- Experimental validation via competition reactions with controlled nucleophiles (e.g., amines vs. thiols) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Purity Validation : Ensure HPLC purity >98% (detection at 254 nm).

- Assay Standardization : Use isogenic cell lines and serum-free media to reduce variability.

- Positive Controls : Compare with known bioactive scaffolds (e.g., benzofuran derivatives).

- Meta-Analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values or binding affinities .

Q. What advanced methods are recommended for stereochemical analysis of enantiomers?

- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Detect Cotton effects to confirm enantiomeric excess.

- Single-Crystal X-ray : Resolve absolute configuration, as shown for ethyl 3-[(3,5-dimethylphenyl)amino-carbonyl]propanoate .

Q. How to develop validated HPLC or GC analytical methods for quantifying this compound in complex matrices?

- HPLC : C18 column (50:50 ACN/water + 0.1% TFA), gradient elution (5–95% ACN in 20 min). Detection at 254 nm.

- GC : Derivatize with BSTFA to enhance volatility. Use a DB-5MS column and FID detection.

- Validation : Adhere to ICH guidelines (linearity R² > 0.99, LOQ ≤ 0.1 µg/mL) .

Methodological Notes

- Synthesis Optimization : Parallel reactions under varying conditions (solvent, catalyst) are critical for reproducibility.

- Data Contradictions : Always cross-validate findings with orthogonal techniques (e.g., LC-MS alongside NMR).

- Biological Assays : Include dose-response curves and toxicity controls (e.g., MTT assays) to distinguish specific activity from cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.